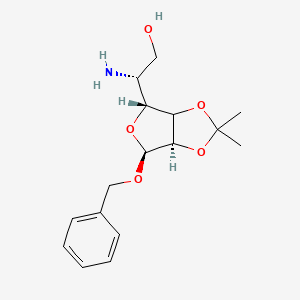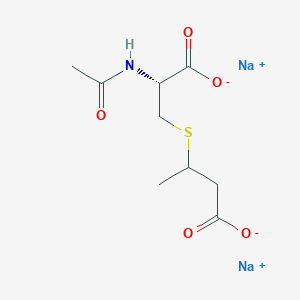
Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" is a compound of interest due to its unique structure and potential applications in various fields of chemistry and material science. While specific research directly on this compound is limited, studies on structurally similar compounds provide insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of compounds similar to "Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" often involves reactions such as Knoevenagel condensation and polymerization processes. For example, a related compound, ethyl α-(aminomethyl)acrylate, undergoes radical polymerization, indicating a potential pathway for synthesizing related acrylate compounds with amino and ethyl groups (Yasuhiro Kohsaka, Y. Matsumoto, T. Kitayama, 2015).
Molecular Structure Analysis
Structural analyses, such as X-ray diffraction and spectroscopic methods, are crucial for understanding the molecular geometry and supramolecular assembly of these compounds. The crystal structure of related acrylates reveals supramolecular networks formed by hydrogen bonding and π-π stacking interactions, which are significant for the self-assembly and molecular conformation of these materials (Catiúcia R M O Matos et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of acrylate compounds including "Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" might involve reactions such as ester-amide exchange and polymerization, which lead to materials with specific functionalities such as pH/temperature responsiveness (Yasuhiro Kohsaka, Y. Matsumoto, T. Kitayama, 2015).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding in similar acrylates affect their melting points, solubility, and stability. The detailed analysis of Hirshfeld surfaces can quantify these interactions and provide a comprehensive understanding of the physical properties (Catiúcia R M O Matos et al., 2016).
Applications De Recherche Scientifique
Supramolecular Assembly and Crystal Structure Analysis
The compound ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, which is structurally similar to Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, was synthesized and its structure determined by X-ray diffraction. This revealed a three-dimensional supramolecular network with significant roles in stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).
Polymerization and Material Properties
Ethyl α-(aminomethyl)acrylate, a β-amino acid ester, was polymerized to produce a polymer with pH/temperature responsiveness in aqueous media. This highlights the potential of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in creating responsive materials (Kohsaka et al., 2015).
Water-Mediated Reactions
A water-mediated Wittig–SNAr (nucleophilic aromatic substitution) approach was developed for compounds like ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate. This process is significant for its high stereoselectivity and yield under environmentally benign conditions, indicating potential applications in green chemistry (Xu et al., 2015).
Functional Modification of Polymers
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to form amine-treated polymers. These modified polymers displayed improved thermal stability and promising biological activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
The specific safety and hazards information for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is not available in the search results. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation.
Orientations Futures
The future directions of research involving Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate are not specified in the search results. Given its use in proteomics research1, it may continue to be used in the study of proteins and their functions.
Please note that the information provided is based on the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEZHOYFNCKPCQ-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=C1N)CC)/C=C/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)


![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
